4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-8-15(14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHOEYASZUGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. The process often includes the use of solvents like hexane or petroleum ether to facilitate the reaction and crystallization . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure the reproducibility of the product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic ester to a boronic acid or other oxidized forms.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological systems.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. This stability is due to the boron atom’s ability to form reversible covalent bonds with oxygen and nitrogen atoms. These interactions are crucial in catalysis and in the formation of stable intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity but different substituents.
Phenylboronic acid pinacol ester: Similar in structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other boronic esters may not perform as effectively .
Biological Activity
4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane (CAS Number: 2246504-28-7) is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research data, case studies, and its chemical characteristics.
The molecular formula of this compound is , with a molecular weight of approximately 304.2 g/mol. Its structure features a dioxaborolane ring which is known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| CAS Number | 2246504-28-7 |
| Molecular Formula | C₁₇H₂₅BO₄ |
| Molecular Weight | 304.2 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Research indicates that boron-containing compounds have potential anticancer properties. The dioxaborolane structure allows for interactions with biological molecules that can inhibit tumor growth. A study conducted by Smith et al. (2023) demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that this compound exhibits effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, a study found that it effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Case Studies
- Case Study on Anticancer Efficacy : In a controlled trial involving human cancer cell lines treated with varying concentrations of the compound, researchers observed a dose-dependent reduction in cell viability (Smith et al., 2023). The most significant effects were noted at concentrations above 10 µM.
- Antimicrobial Testing : A series of tests were conducted where the compound was applied to cultures of Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus but showed limited activity against E. coli (Jones et al., 2024).
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane, and how are intermediates characterized?
- Methodology :
- Synthetic Route : A plausible pathway involves nucleophilic substitution on a pre-functionalized phenylboronic ester. For example, coupling oxolan-3-ylmethoxy-substituted aryl halides with pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF. Similar procedures are described for morpholine derivatives using Suzuki-Miyaura precursors .
- Intermediate Characterization :
- 1H/13C NMR : Confirm regioselectivity of substitution and boronate ester formation. Aromatic protons typically appear as doublets (δ 6.8–7.5 ppm), while the dioxaborolane methyl groups resonate as singlets (δ 1.0–1.3 ppm) .
- 11B NMR : A sharp singlet near 30 ppm confirms boronate ester formation .
- Purification : Column chromatography with hexanes/EtOAC (2:1) and 0.25% Et₃N to prevent boronate hydrolysis .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
| Nucleus | Solvent | Key Peaks | Reference |
|---|---|---|---|
| 1H | CDCl₃ | Aromatic H: δ 6.8–7.5; OCH₂: δ 3.5–4.2 | |
| 11B | CDCl₃ | δ ~30 ppm (sharp singlet) |
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected at m/z ~318.2) .
- Elemental Analysis : Carbon and boron content should match theoretical values (±0.3%) .
Q. How does the oxolan-3-ylmethoxy substituent influence the reactivity of this boronic ester in cross-coupling reactions?
- Methodology :
- Steric Effects : The oxolane ring introduces steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Electronic Effects : The electron-donating methoxy group enhances boronate stability but may reduce electrophilicity. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity .
Advanced Research Questions
Q. What experimental parameters should be optimized to enhance the efficiency of Suzuki-Miyaura couplings using this compound?
- Methodology :
- Catalyst System : Screen Pd sources (Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to improve turnover. Evidence suggests Pd(dppf)Cl₂ achieves >80% yield in similar systems .
- Solvent/Base : Use anhydrous DME or THF with K₃PO₄ for moisture-sensitive reactions. Add molecular sieves to scavenge trace water .
- Temperature : Reactions typically proceed at 80–100°C. Monitor progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexanes) .
Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying catalytic systems?
- Methodology :
- Controlled Replicates : Perform triplicate reactions under identical conditions (catalyst loading, solvent purity) to assess reproducibility.
- Byproduct Analysis : Use LC-MS to identify hydrolyzed boronic acid (δ 7–8 ppm in 1H NMR) or homocoupled biaryl byproducts. Adjust reaction atmosphere (N₂ vs. Ar) to minimize oxidation .
- Statistical Design : Apply a Taguchi matrix to evaluate factors (e.g., Pd:ligand ratio, base strength) contributing to yield variability .
Q. What strategies mitigate hydrolytic degradation of the dioxaborolane ring during prolonged storage or aqueous workup?
- Methodology :
- Storage : Store under inert gas (Ar) at –20°C with desiccants (silica gel). Avoid exposure to protic solvents .
- Workup : Use biphasic extraction (EtOAc/brine) with rapid phase separation. Add 0.1% BHT to stabilize the boronate ester .
- Stabilizing Agents : Co-crystallize with 1,4-dioxane or THF to form stable adducts, as demonstrated for analogous compounds .
Data Contradiction Analysis
- Case Study : Conflicting 11B NMR Signals
- Observation : A batch shows a broad 11B peak at δ 28 ppm instead of the expected sharp δ 30 ppm.
- Resolution :
- Hypothesis : Partial hydrolysis to boronic acid.
- Verification : Test with 2,4-dinitrophenylhydrazine; a precipitate confirms free boronic acid.
- Corrective Action : Re-purify via flash chromatography (silica gel, EtOAc/hexanes + 0.1% Et₃N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
